molecular formula C15H22O2 B12668585 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane CAS No. 94201-12-4

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane

Cat. No.: B12668585
CAS No.: 94201-12-4
M. Wt: 234.33 g/mol
InChI Key: BINOLRXOEXUHNT-UHFFFAOYSA-N
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Description

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This compound is characterized by a phenyl group attached to the 4-position and a 1-methylpentyl group attached to the 2-position of the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane typically involves the reaction of a phenyl-substituted aldehyde or ketone with a 1-methylpentyl-substituted diol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. Commonly used acids for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.

    Substitution: The phenyl and methylpentyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is converted into active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxolane: Lacks the 1-methylpentyl group, making it less hydrophobic.

    4-Phenyl-1,3-dioxane: Contains a six-membered ring instead of a five-membered dioxolane ring.

    2-(1-Methylpentyl)-1,3-dioxolane: Similar structure but with different substitution patterns.

Uniqueness

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane is unique due to the presence of both a phenyl group and a 1-methylpentyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

94201-12-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-hexan-2-yl-4-phenyl-1,3-dioxolane

InChI

InChI=1S/C15H22O2/c1-3-4-8-12(2)15-16-11-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3

InChI Key

BINOLRXOEXUHNT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1OCC(O1)C2=CC=CC=C2

Origin of Product

United States

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